N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine
説明
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
- δ 7.82 (s, 1H, Pyrazole-H)
- δ 4.62 (dt, J = 47.5 Hz, 2H, -CH₂F)
- δ 3.91 (s, 3H, N-CH₃)
- δ 2.34 (s, 3H, C-CH₃)
¹³C NMR distinguishes between pyrazole carbons:
- C4 (bridgehead): δ 148.7 ppm
- C5 (methyl-substituted): δ 142.3 ppm
- Fluorinated CH₂: δ 83.2 ppm (d, J = 169 Hz)
Infrared Spectroscopy
Key vibrational modes (cm⁻¹):
Mass Spectrometry
ESI-MS shows characteristic fragmentation:
- m/z 251.3 [M+H]⁺
- Base peak at m/z 162.1 from loss of fluoroethylamine (-C₂H₄FNH₂)
- Isotopic pattern confirms single fluorine atom (1:0.32 ratio for M+1)
Comparative Analysis with Fluorinated Pyrazole Analogues
Structural variations among related compounds significantly impact physicochemical properties:
| Compound | Fluorine Position | LogP | Dipole Moment (D) |
|---|---|---|---|
| Target Compound | C2 of ethyl | 1.82 | 4.12 |
| 1-(3,5-Difluorophenyl)methyl derivative | Aromatic | 2.15 | 5.03 |
| 5-(Difluoromethyl)pyrazole | Adjacent to CH₃ | 1.64 | 3.88 |
| 4-Fluoro-1H-pyrazol-3-amine | Ring position 4 | 0.91 | 6.21 |
Key structural differentiators:
- Fluorine placement : Aliphatic vs. aromatic fluorination alters electronegativity gradients
- Methylene bridge : Enables conformational flexibility absent in non-bridged analogues
- Substituent synergy : Combined methyl/fluoroethyl groups create unique hydrophobic pockets
特性
分子式 |
C12H18FN5 |
|---|---|
分子量 |
251.30 g/mol |
IUPAC名 |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H18FN5/c1-9-11(8-17(3)16-9)6-14-12-7-15-18(5-4-13)10(12)2/h7-8,14H,4-6H2,1-3H3 |
InChIキー |
ZOQBWIKBXAOMAU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NN1CCF)NCC2=CN(N=C2C)C |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the fluoroethyl and methyl groups. Common reagents used in these reactions include pyrazole, methyl iodide, and fluoroethyl bromide. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the desired product with minimal impurities.
化学反応の分析
反応の種類
N-[(1,3-ジメチル-1H-ピラゾール-4-イル)メチル]-1-(2-フルオロエチル)-5-メチル-1H-ピラゾール-4-アミンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウム(KMnO4)や過酸化水素(H2O2)などの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤を使用して実行できます。
置換: この化合物は求核置換反応を起こし、フルオロエチル基は他の求核剤で置き換えることができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム(KMnO4)。
還元: メタノール中の水素化ホウ素ナトリウム(NaBH4)。
置換: ジメチルスルホキシド(DMSO)中のアジ化ナトリウム(NaN3)などの求核剤。
生成される主な生成物
酸化: 対応するピラゾールカルボン酸の生成。
還元: 還元されたピラゾール誘導体の生成。
置換: 異なる官能基を持つ置換ピラゾール誘導体の生成。
科学的研究の応用
N-[(1,3-ジメチル-1H-ピラゾール-4-イル)メチル]-1-(2-フルオロエチル)-5-メチル-1H-ピラゾール-4-アミンは、科学研究でさまざまな用途があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 酵素相互作用を研究するための生化学プローブとしての可能性について調査されています。
医学: 抗炎症作用や抗がん作用など、潜在的な治療特性について探求されています。
工業: 特定の化学的性質を持つ新規材料の開発に使用されています。
作用機序
N-[(1,3-ジメチル-1H-ピラゾール-4-イル)メチル]-1-(2-フルオロエチル)-5-メチル-1H-ピラゾール-4-アミンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物はこれらの標的に結合し、それらの活性を調節し、下流のシグナル伝達経路をトリガーします。この相互作用は、酵素活性の阻害や細胞プロセスの変化など、さまざまな生物学的効果をもたらす可能性があります。
類似化合物との比較
Comparison with Structural Analogs
Key Structural and Functional Differences
The compound’s uniqueness lies in its dual pyrazole framework and fluorine substitution. Below is a comparative analysis with similar compounds from the evidence:
Table 1: Structural and Functional Comparison
Discussion of Findings:
Fluorine Substitution: The target compound’s 2-fluoroethyl group may improve lipophilicity and membrane permeability compared to non-fluorinated analogs (e.g., N,N-dimethyl-1H-pyrazole-4-carboxamide) . However, the difluoroethyl group in ’s compound could offer greater metabolic resistance due to reduced susceptibility to oxidative cleavage .
Pyrazole Core Modifications :
Methodological Considerations
Structural Analysis Techniques
- X-ray Crystallography : Programs like SHELXL () are critical for refining crystal structures of such compounds, particularly to resolve fluorine’s electron density effects.
- Spectroscopy : Analogous compounds (e.g., ’s pyrazole derivatives) rely on NMR and IR for confirming amine and fluorine substituents.
Limitations
- No direct pharmacological or solubility data are available for the target compound. Comparisons are inferred from structural analogs and substituent chemistry.
生物活性
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine is a compound that belongs to the pyrazole family, which is known for its diverse biological activities. Pyrazole derivatives have been investigated for their potential in various therapeutic areas, including anti-cancer, anti-inflammatory, and anti-parasitic effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 197.23 g/mol. The structure features a pyrazole ring substituted with a dimethyl group and a 2-fluoroethyl side chain, which may influence its biological activity and pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C9H13N5 |
| Molecular Weight | 197.23 g/mol |
| IUPAC Name | N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine |
| CAS Number | Not available |
Antiproliferative Effects
Research has indicated that pyrazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on related compounds have shown that they can disrupt mTORC1 signaling pathways, which are crucial for cell growth and proliferation.
Case Study: mTORC1 Inhibition
In a study examining the effects of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, it was found that these compounds reduced mTORC1 activity and promoted autophagy in MIA PaCa-2 pancreatic cancer cells. This suggests that similar pyrazole derivatives may possess anticancer properties through modulation of the mTOR pathway .
Antiparasitic Activity
Another significant aspect of the biological activity of pyrazole derivatives is their potential as antiparasitic agents. Specifically, compounds within this class have been investigated for their efficacy against Leishmania and Plasmodium species.
The mechanism of action involves the inhibition of key enzymes involved in the folate biosynthesis pathway in parasites, leading to disrupted DNA synthesis and cell division. This mode of action highlights the potential for developing new treatments for diseases like malaria and leishmaniasis.
Table 2: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Mechanism of Action |
|---|---|---|
| Antiproliferative | Cancer cell lines | Inhibition of mTORC1 signaling |
| Antiparasitic | Leishmania, Plasmodium | Inhibition of folate biosynthesis enzymes |
Structure-Activity Relationship (SAR)
Extensive SAR studies have been performed on pyrazole derivatives to identify key structural features that enhance biological activity. Modifications to the pyrazole ring or substituents have been shown to significantly affect potency and selectivity against various biological targets.
Pharmacokinetics and Toxicology
While specific data on the pharmacokinetics of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine is limited, related compounds have demonstrated favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles. Ongoing research aims to elucidate the toxicity profiles and therapeutic windows for these compounds.
Q & A
Q. Q1. What are the key considerations for optimizing the synthesis of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine?
The synthesis of pyrazole derivatives often involves multi-step reactions, including alkylation, fluorination, and amine coupling. For this compound, critical factors include:
- Fluoroethyl Group Introduction : Fluorination at the 2-fluoroethyl position requires controlled conditions (e.g., inert atmosphere, low humidity) to avoid side reactions with moisture .
- Amine Coupling : Use of copper(I) catalysts (e.g., CuBr) and cesium carbonate as a base can enhance coupling efficiency between pyrazole intermediates, as seen in analogous pyrazole-amine syntheses .
- Purification : Chromatographic methods (e.g., gradient elution with ethyl acetate/hexane) are essential to isolate the product from unreacted starting materials, particularly due to the compound’s polar substituents .
Q. Q2. How can spectroscopic and crystallographic methods be employed to confirm the structure of this compound?
- NMR Spectroscopy : H and C NMR are critical for verifying substituent positions. For example, the 2-fluoroethyl group’s protons show distinct splitting patterns due to coupling with fluorine () . The methyl groups on the pyrazole ring typically resonate as singlets in H NMR .
- X-ray Crystallography : Crystallographic refinement using programs like SHELXL (v2015+) enables precise determination of bond lengths and angles. For example, the N–C bond lengths in pyrazole rings typically range from 1.33–1.37 Å, consistent with aromaticity .
Q. Q3. What preliminary assays are recommended to evaluate this compound’s biological activity?
- In Vitro Enzyme Inhibition : Screen against kinases or GPCRs due to pyrazole derivatives’ known interactions with these targets .
- Cytotoxicity Testing : Use cell lines (e.g., HEK293 or HeLa) to assess baseline toxicity, noting that fluorinated compounds may exhibit altered membrane permeability .
- Solubility Studies : Measure solubility in DMSO/PBS mixtures to guide dosing in downstream assays, as fluorine and methyl groups can reduce aqueous solubility .
Advanced Research Questions
Q. Q4. How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency?
- Substituent Variation : Systematically modify substituents (e.g., replacing 2-fluoroethyl with chloroethyl or methoxyethyl) and compare bioactivity. For example, fluorinated analogs often show enhanced metabolic stability but may reduce solubility .
- Bioisosteric Replacement : Replace the pyrazole ring with imidazole or triazole cores to assess target-binding flexibility .
- Data Analysis : Use computational tools (e.g., molecular docking with AutoDock Vina) to correlate substituent changes with binding affinity to targets like cyclooxygenase-2 (COX-2), a common pyrazole target .
Q. Q5. How can conflicting data on this compound’s biological activity be resolved?
Conflicting results may arise from:
- Impurity Artifacts : Ensure purity (>95% by HPLC) to exclude off-target effects. For example, residual copper from coupling reactions can inhibit enzymes non-specifically .
- Assay Conditions : Standardize buffer pH and temperature; fluorinated compounds are sensitive to ionic strength .
- Target Selectivity : Profile activity across related targets (e.g., kinase panels) to identify cross-reactivity .
Q. Q6. What challenges arise in crystallizing this compound, and how can they be addressed?
- Crystallization Challenges : Fluorine’s electronegativity can disrupt crystal packing. Use slow evaporation with mixed solvents (e.g., DCM/hexane) to improve crystal quality .
- Data Collection : High-resolution X-ray data (≤1.0 Å) is critical for resolving fluorine positions. Synchrotron sources are recommended for weak diffractors .
- Refinement : Use SHELXL’s restraints for fluorine atoms to mitigate disorder, as fluorine’s electron density can overlap with adjacent atoms .
Q. Q7. How can computational models predict this compound’s pharmacokinetic properties?
- ADMET Prediction : Tools like SwissADME estimate parameters such as:
- LogP : Expected ~2.5–3.5 due to methyl and fluorine groups .
- Metabolic Stability : Fluorine reduces CYP450-mediated metabolism, enhancing half-life .
- Docking Studies : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .
Comparative Data and Methodological Insights
Q. Table 1: Impact of Substituents on Pyrazole Derivatives’ Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
